

Technical Guide: 3-Bromopropane-1,2-diol-d5

(CAS No. 1246820-48-3)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromopropane-1,2-diol-d5

Cat. No.: B587344

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Bromopropane-1,2-diol-d5**, a deuterated stable isotope-labeled compound. The primary focus of this document is its application as an internal standard in quantitative analytical methodologies, particularly in the context of food safety and quality control.

Core Compound Data

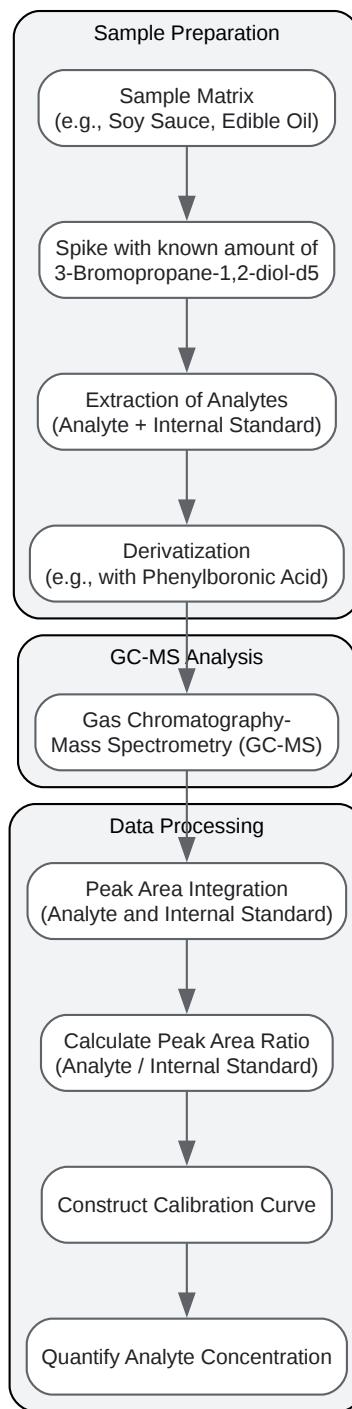
3-Bromopropane-1,2-diol-d5 is the deuterated analogue of 3-Bromopropane-1,2-diol.^[1] Its Chemical Abstracts Service (CAS) number is 1246820-48-3.^{[2][3]} The strategic replacement of five hydrogen atoms with deuterium results in a molecule that is chemically identical to its non-labeled counterpart but possesses a distinct mass, making it an ideal internal standard for mass spectrometry-based analyses.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **3-Bromopropane-1,2-diol-d5** is presented in the table below. It is important to note that specific values, such as exact purity, may vary between batches and suppliers, and a Certificate of Analysis for a specific lot should be consulted for the most accurate data.

Property	Value	Reference
CAS Number	1246820-48-3	[2] [3]
Molecular Formula	C ₃ D ₅ H ₂ BrO ₂	[3]
Molecular Weight	160.02 g/mol	[3]
Appearance	Clear Colourless to Pale Yellow Oil	
Purity	>95% (by GC)	[3]
Storage Temperature	-20°C	[3]
IUPAC Name	3-bromo-1,1,2,3,3-pentadeuterio-propane-1,2-diol	[3]
InChI Key	SIBFQOUHOCRXL-UXXIZXEISA-N	

Application in Quantitative Analysis


The primary application of **3-Bromopropane-1,2-diol-d5** is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for accurate and precise quantification in complex matrices. By adding a known amount of the deuterated standard to a sample at an early stage of the analytical process, it is possible to correct for variations in sample preparation, extraction, and instrument response.

A significant area of application is in the food safety sector for the determination of 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters in various food products like soy sauce, edible oils, and infant formula.[\[4\]](#)[\[5\]](#)[\[6\]](#) 3-MCPD is a food processing contaminant classified as a possible human carcinogen, making its accurate quantification crucial.[\[4\]](#)[\[5\]](#)

Logical Workflow for Quantitative Analysis using a Deuterated Internal Standard

The following diagram illustrates the typical workflow for using a deuterated internal standard, such as **3-Bromopropane-1,2-diol-d5**, in a quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow for Quantitative Analysis using a Deuterated Internal Standard

[Click to download full resolution via product page](#)

Workflow for Quantitative Analysis

Experimental Protocols

The following is a representative experimental protocol for the determination of 3-MCPD in a food matrix using **3-Bromopropane-1,2-diol-d5** as an internal standard, based on established methodologies.

Materials and Reagents

- **3-Bromopropane-1,2-diol-d5** (Internal Standard Stock Solution)
- 3-MCPD (Analyte Standard Stock Solution)
- Sample Matrix (e.g., Soy Sauce, Palm Oil)
- Solvents (e.g., Tetrahydrofuran, Methanolic Sulfuric Acid, n-Hexane, Isooctane)
- Reagents for extraction and derivatization (e.g., Sodium Bicarbonate, Phenylboronic Acid)
- Anhydrous Sodium Sulfate

Preparation of Standard and Sample Solutions

- Internal Standard Working Solution: Prepare a working solution of **3-Bromopropane-1,2-diol-d5** at a concentration of 5 µg/mL in a suitable solvent like tetrahydrofuran.[7]
- Calibration Standards: Prepare a series of calibration standards by spiking blank matrix extracts with known concentrations of 3-MCPD and a constant concentration of the internal standard working solution.
- Sample Preparation:
 - Weigh approximately 100 mg of the homogenized oil sample into a glass tube.[7]
 - Add a known volume of the internal standard working solution (e.g., 80 µL of 5 µg/mL solution).[7]
 - Proceed with the extraction and derivatization steps as outlined in the chosen analytical method (e.g., acidic transesterification for 3-MCPD esters).[7]

Sample Extraction and Derivatization (Example for Edible Oils)

- Transesterification (for 3-MCPD esters): Dissolve the sample in a suitable solvent and add a methanolic sulfuric acid solution. Incubate at 40°C for 16 hours to release free 3-MCPD.[7]
- Neutralization: Stop the reaction by adding a saturated sodium bicarbonate solution.[7]
- Extraction: Evaporate the organic solvents and extract the aqueous residue with a suitable organic solvent.
- Derivatization: Add a derivatizing agent such as phenylboronic acid to the dried extract to improve the volatility and chromatographic properties of 3-MCPD and its deuterated internal standard.[4]

GC-MS Analysis

- Gas Chromatograph (GC) Conditions:
 - Column: A suitable capillary column, such as a DB-5ms.[5]
 - Injector: Split/splitless inlet at 280°C.[5]
 - Oven Temperature Program: A programmed temperature gradient to ensure separation of the analytes from matrix components. For example, start at 50°C, hold for 1 minute, then ramp to 145°C at 40°C/min, hold for 5 minutes, then ramp to 320°C at 40°C/min and hold for 5 minutes.[8]
 - Carrier Gas: Helium at a constant flow rate.[8]
- Mass Spectrometer (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

- Monitored Ions: Specific ions for the derivatized 3-MCPD and **3-Bromopropane-1,2-diol-d5** are monitored. For the phenylboronic acid derivative, characteristic ions for 3-MCPD are m/z 147 and for the d5-internal standard is m/z 150.[9]

Data Analysis and Quantification

- Integrate the peak areas of the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each injection.
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
- Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

3-Bromopropane-1,2-diol-d5 is a critical tool for researchers and analytical chemists, enabling accurate and reliable quantification of 3-MCPD in complex matrices. Its use as an internal standard in isotope dilution mass spectrometry helps to mitigate errors arising from sample preparation and instrumental variability, ensuring high-quality data for food safety monitoring and other applications. The experimental protocols and workflows provided in this guide offer a framework for the successful implementation of this deuterated standard in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 3. 3-Bromo-1,2-propanediol-d5 | LGC Standards [lgcstandards.com]
- 4. gcms.cz [gcms.cz]
- 5. agilent.com [agilent.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. glsciences.eu [glsciences.eu]
- To cite this document: BenchChem. [Technical Guide: 3-Bromopropane-1,2-diol-d5 (CAS No. 1246820-48-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b587344#cas-number-for-3-bromopropane-1-2-diol-d5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com